molecular formula C10H16ClNO2 B1377157 2-(2-Aminopropan-2-yl)-5-methoxyphenol hydrochloride CAS No. 1423033-46-8

2-(2-Aminopropan-2-yl)-5-methoxyphenol hydrochloride

Cat. No. B1377157
CAS RN: 1423033-46-8
M. Wt: 217.69 g/mol
InChI Key: AQVTVMANNPPNNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(2-Aminopropan-2-yl)-5-methoxyphenol hydrochloride” is a hydrochloride salt of a phenolic compound. It contains an isopropylamine group (2-aminopropan-2-yl) and a methoxy group attached to a phenol ring .


Molecular Structure Analysis

The molecular structure would consist of a phenol ring with a methoxy group (-OCH3) attached at the 5-position and an isopropylamine group ((CH3)2CHNH2) attached at the 2-position. The presence of the hydrochloride indicates that the amine group is protonated, forming an ammonium ion .


Chemical Reactions Analysis

As a phenolic compound, it could potentially undergo reactions typical of phenols, such as electrophilic aromatic substitution. The amine group could participate in reactions typical of amines, such as forming amides with carboxylic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. As a hydrochloride salt, it would likely be soluble in water. The presence of the phenol and amine groups could confer acidic and basic properties, respectively .

Scientific Research Applications

Chlorogenic Acid (CGA) - A Pharmacological Review and Future Research Directions

Chlorogenic Acid (CGA) is a phenolic compound found in green coffee extracts and tea, known for its various biological and pharmacological effects. CGA exhibits a wide range of therapeutic roles, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension activities, and more. It has been found to modulate lipid metabolism and glucose in metabolic related disorders, suggesting its potential in treating hepatic steatosis, cardiovascular disease, diabetes, and obesity. Furthermore, CGA demonstrates hepatoprotective effects by protecting against chemical or lipopolysaccharide-induced injuries. This review calls for further research to optimize its biological and pharmacological effects, potentially using CGA as a natural safeguard food additive to replace synthetic antibiotics and reduce medicinal costs (Naveed et al., 2018).

CGA as a Food Additive and Nutraceutical Against Metabolic Syndrome

CGA also serves as a nutraceutical for the prevention and treatment of metabolic syndrome, offering anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. Its role as a food additive is highlighted through its antimicrobial activity against a wide range of organisms and its antioxidant activity, particularly against lipid oxidation. These properties make CGA an excellent candidate for the formulation of dietary supplements and functional foods (Santana-Gálvez et al., 2017).

Comprehensive Review on CGA: Dietary Sources, Bioavailability, and Health Benefits

A comprehensive review on CGA covers its history, dietary sources, processing effects, bioavailability, pharmacological safety evaluation, and possible molecular mechanistic bases explaining its health beneficial effects. The review underscores CGA's neuroprotective, cardiovascular protective, gastrointestinal protective, renoprotective, hepatoprotective, glucose and lipid metabolism regulatory, and anticarcinogenic effects. This information could aid in basic and clinical research on CGA as a natural dietary additive or potential drug candidate (Lu et al., 2020).

Mechanism of Action

Without specific information about this compound’s use or biological activity, it’s difficult to predict its mechanism of action. Phenolic compounds can have diverse biological activities, and the specific activities would depend on the compound’s exact structure and the biological system in which it’s active .

Safety and Hazards

Without specific safety data for this compound, general safety precautions for handling phenolic compounds and amines should be followed. These might include avoiding inhalation or skin contact and using appropriate personal protective equipment .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity and physical and chemical properties. It could potentially be investigated for activities common to phenolic compounds, such as antioxidant, antibacterial, or anticancer activity .

properties

IUPAC Name

2-(2-aminopropan-2-yl)-5-methoxyphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-10(2,11)8-5-4-7(13-3)6-9(8)12;/h4-6,12H,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVTVMANNPPNNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=C(C=C1)OC)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminopropan-2-yl)-5-methoxyphenol hydrochloride

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